JA2131

描述

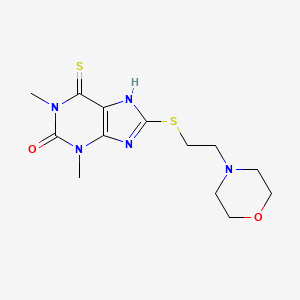

The exact mass of the compound 1,3-dimethyl-8-(2-morpholin-4-ylethylsulfanyl)-6-sulfanylidene-7H-purin-2-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 98003. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

1,3-dimethyl-8-(2-morpholin-4-ylethylsulfanyl)-6-sulfanylidene-7H-purin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N5O2S2/c1-16-10-9(11(21)17(2)13(16)19)14-12(15-10)22-8-5-18-3-6-20-7-4-18/h3-8H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHNSOGDMSSHQFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=S)N(C1=O)C)NC(=N2)SCCN3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10402359 | |

| Record name | NSC98003 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10402359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6505-99-3 | |

| Record name | NSC98003 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98003 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC98003 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10402359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Role of JA2131 in the DNA Damage Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The integrity of the genome is under constant threat from both endogenous and exogenous sources of DNA damage. To counteract this, cells have evolved a complex network of signaling pathways collectively known as the DNA Damage Response (DDR). A key process within the DDR is Poly(ADP-ribosyl)ation (PARylation), a post-translational modification orchestrated by Poly(ADP-ribose) polymerases (PARPs) and reversed by Poly(ADP-ribose) glycohydrolase (PARG). This dynamic cycle plays a critical role in signaling DNA damage, recruiting repair factors, and modulating chromatin structure.

JA2131 is a potent and selective small molecule inhibitor of PARG.[1] By blocking the removal of poly(ADP-ribose) (PAR) chains, this compound disrupts the normal DNA damage response, leading to the hyperPARylation of proteins, most notably PARP1.[1][2] This targeted inhibition ultimately results in replication fork stalling and cancer cell death, making this compound a compound of significant interest for cancer therapy, particularly in tumors with existing DNA repair deficiencies.[2][3] This technical guide provides an in-depth overview of the role of this compound in the DNA damage response, including its mechanism of action, quantitative effects on cancer cells, detailed experimental protocols, and a visualization of the involved signaling pathway.

Data Presentation

The following tables summarize the quantitative data regarding the efficacy and cellular effects of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 Value |

| Poly(ADP-ribose) glycohydrolase (PARG) | 0.4 µM[1][2] |

Table 2: Cytotoxicity of this compound in Various Human Cell Lines

| Cell Line | Cancer Type | IC50 Value (72h treatment) | Reference |

| PC3 | Prostate Cancer | 33.05 µM | [2] |

| A172 | Glioblastoma | 55.34 µM | [2] |

| MRC-5 | Normal Lung Fibroblast | 132 µM | [2] |

Table 3: Effect of this compound on Colony Formation (10 µM for 2 weeks)

| Cell Line | Cancer Type | Effect | Reference |

| MCF-7 | Breast Cancer | Suppression of colony formation | [2] |

| PC3 | Prostate Cancer | Suppression of colony formation | [2] |

| MDA-MB-231 | Breast Cancer | Suppression of colony formation | [2] |

Signaling Pathway

The following diagram illustrates the central role of this compound in disrupting the PARylation cycle and inducing a cytotoxic DNA damage response.

Experimental Protocols

Detailed methodologies for key experiments investigating the effects of this compound are provided below. These protocols are based on the methods described in the primary literature.

Cell Viability Assay

This protocol determines the concentration of this compound that inhibits the viability of cultured cells.

-

Cell Seeding: Plate cells (e.g., PC3, A172) in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of this compound in culture medium. The final concentrations should range from 0.1 µM to 10 mM. Add the diluted this compound to the respective wells. Include a vehicle control (DMSO) at a concentration equivalent to that in the highest this compound concentration.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

Viability Assessment: Use a commercial cell viability reagent, such as CellTiter-Glo® (Promega), according to the manufacturer's instructions. This assay measures ATP levels as an indicator of cell viability.

-

Data Analysis: Measure luminescence using a plate reader. Normalize the results to the vehicle control to determine the percentage of cell viability at each concentration of this compound. Calculate the IC50 value using non-linear regression analysis.

Chromatin Fractionation and Western Blot for PARP1 HyperPARylation

This protocol is used to assess the effect of this compound on the PARylation status of chromatin-bound PARP1.

-

Cell Treatment: Culture cells (e.g., PC3) to 80-90% confluency. Treat the cells with this compound (e.g., 10 µM) or DMSO for 1-2 hours.

-

Cell Lysis and Fractionation:

-

Harvest the cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in a hypotonic buffer (e.g., 10 mM HEPES pH 7.9, 10 mM KCl, 1.5 mM MgCl₂, 0.34 M sucrose, 10% glycerol, 1 mM DTT, and protease inhibitors).

-

Add Triton X-100 to a final concentration of 0.1% and incubate on ice for 5 minutes.

-

Centrifuge to pellet the nuclei. The supernatant contains the cytoplasmic fraction.

-

Wash the nuclear pellet with the hypotonic buffer.

-

Lyse the nuclei in a nuclear lysis buffer (e.g., 3 mM EDTA, 0.2 mM EGTA, 1 mM DTT, and protease inhibitors).

-

Centrifuge to separate the soluble nuclear fraction (supernatant) from the insoluble chromatin fraction (pellet).

-

-

Chromatin Solubilization: Resuspend the chromatin pellet in a buffer containing a nuclease (e.g., Benzonase) to digest DNA and release chromatin-bound proteins.

-

Western Blotting:

-

Determine the protein concentration of the chromatin fraction.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST.

-

Incubate the membrane with a primary antibody against PARP1.

-

Wash the membrane and incubate with a secondary antibody conjugated to horseradish peroxidase.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Observe the shift in the molecular weight of PARP1, with hyperPARylated PARP1 appearing as a higher molecular weight smear.

-

Replication Fork Progression Assay (DNA Fiber Analysis)

This assay measures the effect of this compound on the speed and stalling of DNA replication forks.

-

Cell Labeling:

-

Treat cells (e.g., HeLa) with this compound (e.g., 10 µM) or DMSO for 2 hours.

-

Pulse-label the cells with 25 µM 5-chloro-2'-deoxyuridine (CldU) for 20 minutes.

-

Wash the cells and then pulse-label with 250 µM 5-iodo-2'-deoxyuridine (IdU) for 20 minutes.

-

-

DNA Fiber Spreading:

-

Harvest the cells and resuspend them in PBS.

-

Lyse the cells by adding a lysis buffer (e.g., 200 mM Tris-HCl pH 7.5, 50 mM EDTA, 0.5% SDS).

-

Spot the cell lysate onto a glass slide and allow the DNA to spread by tilting the slide.

-

-

Immunostaining:

-

Fix the DNA fibers with a methanol/acetic acid solution (3:1).

-

Denature the DNA with 2.5 M HCl.

-

Block the slides with a blocking buffer (e.g., 5% BSA in PBS).

-

Incubate with primary antibodies to detect CldU (e.g., rat anti-BrdU) and IdU (e.g., mouse anti-BrdU).

-

Wash and incubate with fluorescently labeled secondary antibodies (e.g., anti-rat Alexa Fluor 594 and anti-mouse Alexa Fluor 488).

-

-

Imaging and Analysis:

-

Acquire images of the DNA fibers using a fluorescence microscope.

-

Measure the length of the CldU and IdU tracks using image analysis software (e.g., ImageJ).

-

Calculate the replication fork speed by converting the track length to kilobases per minute (kb/min).

-

Identify stalled forks as CldU-only tracks adjacent to IdU tracks.

-

Conclusion

This compound represents a promising therapeutic agent that targets the DNA damage response through the specific inhibition of PARG. Its ability to induce hyperPARylation of PARP1, stall replication forks, and selectively kill cancer cells underscores the potential of PARG inhibition as a novel anti-cancer strategy. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate the role of this compound and other PARG inhibitors in the DNA damage response and their translation into clinical applications. As a preclinical compound, further research is warranted to explore the full therapeutic potential and clinical utility of this compound.

References

The Biological Activity of JA2131 in Cancer Cells: A Technical Guide

A Deep Dive into a Novel PARG Inhibitor for Oncology Research and Development

This technical guide provides an in-depth overview of the biological activity of JA2131, a potent and selective small-molecule inhibitor of Poly(ADP-ribose) glycohydrolase (PARG). Designed for researchers, scientists, and drug development professionals in the field of oncology, this document details the mechanism of action, cellular consequences, and potential therapeutic applications of this compound in cancer.

Introduction to this compound and its Target: PARG

Poly(ADP-ribose)ylation (PARylation) is a critical post-translational modification involved in a myriad of cellular processes, including DNA damage repair, chromatin remodeling, and cell death.[1][2] This dynamic process is regulated by the opposing actions of Poly(ADP-ribose) polymerases (PARPs), which synthesize poly(ADP-ribose) (PAR) chains, and PARG, the primary enzyme responsible for their degradation.[1][3][4][5] In the context of cancer, the inhibition of PARP has proven to be a successful therapeutic strategy, particularly in tumors with deficiencies in homologous recombination (HR).[1][4][6]

This compound emerges as a promising therapeutic agent that targets the other side of the PARylation coin: PAR degradation.[7][8] By selectively inhibiting PARG, this compound offers a distinct mechanism to induce cancer cell death and potentially overcome resistance to PARP inhibitors.[2][9][10] This guide will explore the preclinical data supporting the anti-cancer activity of this compound.

Mechanism of Action of this compound

This compound is a cell-permeable, small-molecule inhibitor that competitively binds to the active site of PARG.[1] Its inhibitory action disrupts the hydrolysis of PAR chains, leading to their accumulation within the cell. This accumulation of PAR results in the hyper-PARylation of PARP1, a key enzyme in the DNA damage response.[10] The persistent PARylation of PARP1 and other proteins at sites of DNA damage and replication forks has profound consequences for cancer cell survival.

The primary mechanism by which this compound exerts its cytotoxic effects is through the induction of replication stress. The accumulation of PAR at replication forks leads to replication fork stalling and eventual collapse, generating DNA double-strand breaks.[2][7][8][11][12] This overwhelming level of DNA damage triggers cell cycle arrest and ultimately apoptosis.[12][13]

References

- 1. academic.oup.com [academic.oup.com]

- 2. PARP and PARG inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prospects for PARG inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Poly(ADP-Ribose) Glycohydrolase (PARG) vs. Poly(ADP-Ribose) Polymerase (PARP) – Function in Genome Maintenance and Relevance of Inhibitors for Anti-cancer Therapy [frontiersin.org]

- 5. cambridge.org [cambridge.org]

- 6. ojs.sciltp.com [ojs.sciltp.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. apexbt.com [apexbt.com]

- 9. WO2020205646A2 - Small molecule parg inhibitors and methods of use thereof - Google Patents [patents.google.com]

- 10. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 11. ideayabio.com [ideayabio.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. academic.oup.com [academic.oup.com]

Target Validation of JA2131 in Prostate Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target validation of JA2131, a selective inhibitor of Poly(ADP-ribose) Glycohydrolase (PARG), in the context of prostate cancer. This document outlines the core quantitative data, detailed experimental methodologies, and the underlying signaling pathways affected by this compound, offering a valuable resource for researchers in oncology and drug discovery.

Introduction

Prostate cancer remains a significant global health challenge, with a substantial number of patients progressing to metastatic castration-resistant prostate cancer (mCRPC), for which therapeutic options are limited. The DNA Damage Response (DDR) pathway is a critical cellular process that maintains genomic integrity, and its components have emerged as promising therapeutic targets in oncology. One such target is Poly(ADP-ribose) Glycohydrolase (PARG), an enzyme that counteracts the activity of Poly(ADP-ribose) Polymerases (PARPs) by hydrolyzing poly(ADP-ribose) (PAR) chains from modified proteins. The accumulation of PAR chains, due to PARG inhibition, leads to the trapping of PARP1 on DNA, causing replication fork stalling, DNA damage, and ultimately, cancer cell death.

This compound is a potent and selective small-molecule inhibitor of PARG. This guide details the validation of PARG as the target of this compound in prostate cancer cells, specifically focusing on the PC3 cell line as a model system.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound in relation to its enzymatic activity and its effects on prostate cancer cells.

| Parameter | Value | Description | Reference |

| This compound PARG IC50 | 0.4 µM | The half-maximal inhibitory concentration of this compound against PARG enzyme activity. | [1][2] |

| This compound PC3 Cell Viability IC50 | 33.05 µM | The half-maximal inhibitory concentration of this compound on the viability of PC3 prostate cancer cells after a 72-hour treatment. | [1] |

Table 1: In Vitro Activity of this compound

Key Experimental Protocols

This section provides detailed protocols for the essential experiments used to validate the target of this compound in prostate cancer cells.

Cell Viability (MTT) Assay

This assay determines the effect of this compound on the viability of PC3 prostate cancer cells.

Materials:

-

PC3 prostate cancer cells

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound stock solution (in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Protocol:

-

Cell Seeding: Seed PC3 cells into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions (or vehicle control, DMSO) to the respective wells.

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT reagent to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Western Blot for PARP1 HyperPARylation

This protocol is used to detect the increase in poly(ADP-ribosyl)ation of PARP1, a direct consequence of PARG inhibition by this compound.

Materials:

-

PC3 cells

-

This compound

-

Ionizing radiation source (optional, to induce DNA damage)

-

RIPA Lysis Buffer (with protease and phosphatase inhibitors, and a PARG inhibitor like ADP-HPD)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: Rabbit anti-PARP1, Mouse anti-PAR (poly(ADP-ribose))

-

Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Protocol:

-

Cell Treatment: Seed PC3 cells and grow to 70-80% confluency. Treat the cells with 10 µM this compound or DMSO (vehicle control) for 1-2 hours. Optionally, irradiate the cells with 7 Gy of ionizing radiation to induce DNA damage and enhance PARP1 activity.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-PARP1 at 1:1000, anti-PAR at 1:1000) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature. After further washes, add ECL substrate and visualize the protein bands using a chemiluminescence imager. A smear at higher molecular weights for the PAR blot indicates hyperPARylation.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm the direct binding of a compound to its target protein in a cellular environment. Ligand binding stabilizes the target protein, leading to a higher melting temperature.

Materials:

-

PC3 cells

-

This compound

-

PBS

-

Lysis buffer (e.g., Triton X-100 based) with protease and phosphatase inhibitors

-

PCR tubes or 96-well PCR plate

-

Thermal cycler

-

Centrifuge

-

Western blot reagents (as described above)

-

Primary antibody: Rabbit anti-PARG

Protocol:

-

Cell Treatment: Treat PC3 cells with this compound (e.g., at various concentrations) or DMSO for a specified time (e.g., 1 hour) at 37°C.

-

Heating: Aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C.

-

Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

-

Analysis of Soluble Fraction: Collect the supernatant (soluble fraction) and analyze the amount of soluble PARG by western blotting.

-

Data Analysis: Quantify the band intensities and plot the fraction of soluble PARG as a function of temperature for both this compound-treated and control samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: Mechanism of action of this compound in inducing cancer cell death.

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Caption: Crosstalk between this compound-induced DNA damage and prostate cancer pathways.

Conclusion

The data and experimental protocols presented in this technical guide provide a robust framework for the validation of PARG as the cellular target of this compound in prostate cancer cells. The quantitative data demonstrate the potency of this compound at both the enzymatic and cellular levels. The detailed methodologies for key assays will enable researchers to independently verify these findings and further explore the therapeutic potential of PARG inhibition. The signaling pathway diagrams illustrate the mechanism of action of this compound and its interplay with critical prostate cancer signaling networks, offering a conceptual basis for the development of novel therapeutic strategies. This guide serves as a foundational resource for the continued investigation of this compound and other PARG inhibitors in the treatment of prostate cancer.

References

The Selectivity Profile of JA2131: A Technical Guide for Researchers

Abstract

JA2131 is a potent and selective small-molecule inhibitor of Poly(ADP-ribose) glycohydrolase (PARG), a key enzyme in the DNA damage response pathway. This document provides a comprehensive technical overview of the selectivity profile of this compound for PARG, intended for researchers, scientists, and drug development professionals. It consolidates available quantitative data, details key experimental methodologies for assessing selectivity and cellular effects, and visualizes the relevant biological pathways and experimental workflows.

Introduction

Poly(ADP-ribose) polymerase (PARP) and Poly(ADP-ribose) glycohydrolase (PARG) are antagonistic enzymes that regulate the levels of poly(ADP-ribose) (PAR), a post-translational modification crucial for DNA repair, replication, and transcription.[1][2] While PARP inhibitors have emerged as successful cancer therapeutics, interest in PARG as a therapeutic target is growing.[1] this compound, a methylxanthine derivative, has been identified as a potent, cell-permeable inhibitor of PARG.[1][3] Understanding its selectivity is critical for its use as a chemical probe and for its potential therapeutic development. This guide summarizes the current knowledge of this compound's selectivity and provides the necessary technical details for its evaluation.

Quantitative Selectivity Profile

The selectivity of a small molecule inhibitor is a critical determinant of its utility and potential for off-target effects. The available data for this compound indicates a high degree of selectivity for PARG over its primary counter-enzyme, PARP1.

| Target | IC50 (µM) | Assay Type | Reference |

| hPARG | 0.4 | In vitro gel-based PARG activity assay | [4] |

| PARP1 | >100 | In vitro PARP1 activity assay | [5] |

Note: While a comprehensive screen of this compound against a broad panel of other hydrolases or kinases is not publicly available, studies suggest that at effective doses, it does not non-specifically target other cellular glycohydrolases.[5] This is in contrast to other reported PARG inhibitors, such as PDD, which have shown potential for non-selective effects.[5]

Mechanism of Action and Cellular Effects

This compound acts as a competitive inhibitor by binding to the adenine-binding pocket of the PARG catalytic domain.[4][6] This inhibition leads to the accumulation of PAR on PARP1, a phenomenon known as hyperPARylation.[4][7] The persistent PARylation of PARP1 is thought to impede DNA replication fork progression, leading to replication stress and ultimately, cancer cell death.[8]

Signaling Pathway of this compound Action

The following diagram illustrates the proposed signaling pathway affected by this compound.

References

- 1. PARP and PARG inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Poly(ADP-Ribose) Glycohydrolase (PARG) vs. Poly(ADP-Ribose) Polymerase (PARP) – Function in Genome Maintenance and Relevance of Inhibitors for Anti-cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective small molecule PARG inhibitor causes replication fork stalling and cancer cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | PARG inhibitor | Probechem Biochemicals [probechem.com]

- 5. Selective small molecule PARG inhibitor causes replication fork stalling and cancer cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. ideayabio.com [ideayabio.com]

Physicochemical properties of the JA2131 compound.

An In-depth Technical Guide to the Physicochemical Properties of JA2131

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent and selective small molecule inhibitor of poly(ADP-ribose) glycohydrolase (PARG), a key enzyme in the DNA damage response (DDR) pathway.[1][2][3] By inhibiting PARG, this compound induces hyperPARylation of PARP1, leading to replication fork stalling and cancer cell death.[1][2][4] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its characterization, and a description of its role in relevant signaling pathways.

Physicochemical Properties

The fundamental physicochemical properties of this compound have been characterized and are summarized in the table below. This data is critical for understanding the compound's behavior in biological systems and for formulation development.

| Property | Value |

| Molecular Formula | C13H19N5O2S2 |

| Molecular Weight | 341.45 g/mol |

| CAS Number | 6505-99-3 |

| Appearance | White to off-white solid powder |

| Density | 1.48 g/cm³ |

| Boiling Point | 562.5°C at 760 mmHg |

| Flash Point | 294°C |

| LogP | 0.691 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 6 |

| Rotatable Bond Count | 4 |

Table 1: Summary of Physicochemical Properties of this compound.[1]

Biological Activity

This compound exhibits potent inhibitory activity against PARG and demonstrates cytotoxicity in various cancer cell lines.

| Parameter | Value | Cell Line(s) |

| PARG IC50 | 0.4 µM | - |

| Cytotoxicity IC50 | 33.05 µM | PC3 |

| Cytotoxicity IC50 | 55.34 µM | A172 |

| Cytotoxicity IC50 | 132 µM | MRC-5 |

Table 2: Summary of the Biological Activity of this compound.[1]

Signaling Pathway

This compound targets the DNA damage response pathway by inhibiting PARG. Poly(ADP-ribose)ylation (PARylation), catalyzed by PARP enzymes, and its reversal by PARG are crucial for genomic stability.[4] Inhibition of PARG by this compound leads to an accumulation of poly(ADP-ribose) (PAR) chains on PARP1, a state known as hyperPARylation.[1][2][4] This disrupts the normal DNA damage response, causing replication fork stalling and ultimately leading to cancer cell death.[1][3]

Caption: Signaling pathway of this compound in the DNA damage response.

Experimental Protocols

Cell Viability Assay

This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.

Methodology:

-

Cell Seeding: Plate cells (e.g., PC3, A172) in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.1 µM to 10 mM) for a specified duration (e.g., 72 hours).[1]

-

Viability Assessment: After the incubation period, assess cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of viable cells against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Caption: Workflow for a typical cell viability assay.

In Vitro PARG Inhibition Assay

This assay determines the potency of this compound in inhibiting the enzymatic activity of PARG.

Methodology:

-

Reaction Setup: Prepare a reaction mixture containing recombinant human PARG enzyme, a substrate (e.g., TFMU-ADPr, a fluorogenic substrate), and a buffer solution in a 96-well plate.[3]

-

Inhibitor Addition: Add varying concentrations of this compound to the wells.

-

Initiation and Incubation: Initiate the enzymatic reaction and incubate at a controlled temperature (e.g., 37°C) for a specific time.

-

Signal Detection: Measure the fluorescence signal generated from the cleavage of the substrate.

-

IC50 Determination: Calculate the IC50 value by plotting the percentage of PARG activity against the inhibitor concentration.

Western Blot for PARP1 HyperPARylation

This method is used to visualize the downstream effect of PARG inhibition by this compound.

Methodology:

-

Cell Treatment: Treat cells (e.g., PC3) with this compound (e.g., 10 µM) for a short duration (e.g., 1-2 hours).[1]

-

Cell Lysis and Fractionation: Lyse the cells and perform subcellular fractionation to isolate chromatin-bound proteins.[4]

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with a primary antibody specific for PARP1, followed by a secondary antibody conjugated to a detection enzyme (e.g., HRP).

-

Detection: Visualize the protein bands using a chemiluminescent substrate. An increase in the molecular weight of the PARP1 band indicates hyperPARylation.

Conclusion

This compound is a valuable research tool for studying the role of PARG in the DNA damage response and holds potential as a therapeutic agent. Its well-defined physicochemical properties and potent biological activity make it a subject of interest for further investigation in oncology and related fields. The experimental protocols provided herein offer a foundation for researchers to explore the effects of this compound in various experimental systems.

References

Unveiling the Binding Mechanism of JA2131 to the PARG Active Site: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ADP-ribose) glycohydrolase (PARG) is a critical enzyme in the DNA damage response pathway, responsible for the hydrolysis of poly(ADP-ribose) (PAR) chains synthesized by PARP enzymes. The dynamic regulation of PARylation is essential for genomic stability, and dysregulation is implicated in various diseases, including cancer. Consequently, PARG has emerged as a promising therapeutic target. This technical guide provides an in-depth analysis of the binding mode of JA2131, a potent and selective small molecule inhibitor, to the PARG active site. We will delve into the structural basis of this interaction, present key quantitative data, and provide detailed experimental protocols for the characterization of this inhibitor.

Binding Mode and Structural Insights

This compound, a methylxanthine derivative, acts as a competitive inhibitor of PARG by occupying the adenine-binding pocket of the enzyme's active site.[1] The crystal structure of human PARG in complex with this compound (PDB ID: 6OA3) reveals the precise molecular interactions underpinning its inhibitory activity.[2]

The methylxanthine core of this compound establishes key aromatic stacking interactions with the side chains of Phenylalanine 902 (F902) and Tyrosine 795 (Y795) within the adenosyl pocket of the PARG active site.[3][4] A crucial determinant of this compound's high potency is the presence of a 6'-thiocarbonyl group. This group forms a direct van der Waals contact with the main chain amide of Asparagine 869 (Asn869), an interaction that is significantly more favorable than the water-mediated hydrogen bonds observed with less potent analogs containing a carbonyl group at this position.[4] This direct interaction is reported to increase the inhibitor's potency by more than 50-fold.[4] The binding of this compound also induces a conformational change in the PARG active site, involving a "tyrosine clasp" and an "arginine switch," which contributes to the inhibitor's specificity.[2]

Quantitative Data Summary

The inhibitory activity of this compound against PARG has been quantified through various in vitro and cellular assays. The following tables summarize the key quantitative data for this compound.

| Parameter | Value | Assay Type | Reference |

| IC50 | 0.4 µM | In vitro PARG enzymatic assay | [5][6][7] |

| Cell Line | Assay Type | This compound Concentration | Effect | Reference |

| PC3 | Cytotoxicity | 0.1 µM - 1 mM (72h) | IC50 = 33.05 µM | [7] |

| A172 | Cytotoxicity | 0.1 µM - 10 mM (72h) | IC50 = 55.34 µM | [7] |

| MRC-5 | Cytotoxicity | 0.1 µM - 1 mM (72h) | IC50 = 132 µM | [7] |

| PC3, MDA-MB-231, MCF-7 | Clonogenic Survival | 10 µM (2 weeks) | Suppression of colony formation | [7] |

| PC3 | Cellular Thermal Shift Assay | 10 µM | Stabilization of PARG | [8] |

| PC3 | Western Blot | 10 µM (1-2h) | Induces hyperPARylation of PARP1 | [7] |

Signaling Pathway and Experimental Workflow

The inhibition of PARG by this compound has significant downstream cellular consequences, primarily impacting the DNA damage response and replication fork stability. The following diagrams illustrate the proposed signaling pathway and a general experimental workflow for characterizing PARG inhibitors like this compound.

Caption: Signaling Pathway of PARG Inhibition by this compound.

Caption: Experimental Workflow for this compound Characterization.

Detailed Experimental Protocols

Gel-Based PARG Activity Assay

This assay is used to determine the in vitro inhibitory potency (IC50) of compounds against PARG.

Materials:

-

Recombinant human PARG enzyme

-

Poly(ADP-ribose) (PAR) substrate

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM KCl, 10 mM MgCl2, 2 mM DTT)

-

This compound (or other test inhibitors) dissolved in DMSO

-

SDS-PAGE gels and reagents

-

Staining solution (e.g., SYPRO Ruby or silver stain)

Protocol:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a reaction tube, combine the assay buffer, a fixed concentration of recombinant PARG enzyme, and the desired concentration of this compound or DMSO (vehicle control).

-

Pre-incubate the enzyme-inhibitor mixture for 15 minutes at room temperature.

-

Initiate the reaction by adding the PAR substrate.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Resolve the reaction products on an SDS-PAGE gel.

-

Stain the gel to visualize the remaining PAR substrate. The intensity of the substrate band is inversely proportional to PARG activity.

-

Quantify the band intensities and plot the percentage of PARG inhibition against the logarithm of the this compound concentration to determine the IC50 value.

X-ray Crystallography of PARG-JA2131 Complex

This method provides atomic-level detail of the inhibitor's binding mode.

Protocol:

-

Protein Expression and Purification: Express and purify the catalytic domain of human PARG using a suitable expression system (e.g., E. coli).

-

Complex Formation: Incubate the purified PARG with an excess of this compound to ensure saturation of the binding site.

-

Crystallization: Screen for crystallization conditions using vapor diffusion (sitting or hanging drop) methods with various precipitants, buffers, and additives.

-

Data Collection: Once suitable crystals are obtained, cryo-protect them and collect X-ray diffraction data at a synchrotron source.

-

Structure Determination and Refinement: Process the diffraction data and solve the structure by molecular replacement using a known PARG structure as a search model. Refine the model against the experimental data, including the modeling of the bound this compound ligand.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm the engagement of an inhibitor with its target protein in a cellular context.[8]

Materials:

-

Cancer cell line (e.g., PC3)

-

Cell culture medium and reagents

-

This compound

-

Phosphate-buffered saline (PBS)

-

Lysis buffer with protease inhibitors

-

Western blot reagents and anti-PARG antibody

Protocol:

-

Culture PC3 cells to ~80% confluency.

-

Treat the cells with either DMSO (vehicle control) or a specific concentration of this compound (e.g., 10 µM) for a defined period (e.g., 1-2 hours).

-

Harvest the cells, wash with PBS, and resuspend in PBS.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the samples to a range of temperatures (e.g., 40-65°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

-

Lyse the cells by freeze-thaw cycles.

-

Separate the soluble protein fraction from the precipitated protein by centrifugation.

-

Analyze the supernatant (soluble fraction) by western blot using an anti-PARG antibody to detect the amount of soluble PARG at each temperature.

-

A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the control indicates stabilization of PARG upon inhibitor binding.

Western Blot for PARP1 HyperPARylation

This assay assesses the cellular consequence of PARG inhibition, which is the accumulation of PARylated proteins, particularly auto-PARylated PARP1.

Materials:

-

Cancer cell line (e.g., PC3)

-

Cell culture medium and reagents

-

This compound

-

Optional: DNA damaging agent (e.g., ionizing radiation)

-

Lysis buffer with protease and PARG inhibitors

-

Western blot reagents

-

Anti-PAR antibody and anti-PARP1 antibody

Protocol:

-

Seed cells and allow them to adhere.

-

Treat the cells with this compound or DMSO for the desired time. Optionally, co-treat with a DNA damaging agent to induce PARP1 activation.

-

Lyse the cells in a buffer containing inhibitors to preserve the PARylation status.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a membrane (e.g., PVDF).

-

Probe the membrane with an anti-PAR antibody to detect all PARylated proteins. A smear or high molecular weight bands indicate PARylation.

-

Subsequently, or on a separate blot, probe with an anti-PARP1 antibody to specifically observe any shift in the molecular weight of PARP1, indicative of auto-PARylation. An increase in the intensity of the high molecular weight PARP1 species in this compound-treated cells confirms PARG inhibition.[9]

Clonogenic Cell Survival Assay

This assay evaluates the ability of an inhibitor to sensitize cancer cells to DNA-damaging agents like ionizing radiation.

Materials:

-

Cancer cell lines (e.g., PC3, MDA-MB-231, MCF-7)

-

Cell culture medium and reagents

-

This compound

-

Source of ionizing radiation (e.g., X-ray irradiator)

-

Crystal violet staining solution

Protocol:

-

Determine the appropriate number of cells to seed for each cell line and radiation dose to obtain a countable number of colonies (typically 50-150).

-

Seed the cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with a fixed concentration of this compound (e.g., 10 µM) or DMSO for a specified time (e.g., 2 hours) prior to irradiation.

-

Irradiate the cells with a range of doses (e.g., 0, 2, 4, 6 Gy).

-

Remove the drug-containing medium, wash the cells, and add fresh medium.

-

Incubate the cells for 10-14 days to allow for colony formation.

-

Fix the colonies with methanol and stain with crystal violet.

-

Count the colonies (defined as >50 cells).

-

Calculate the surviving fraction for each treatment condition and plot the cell survival curves. A decrease in the surviving fraction in the this compound-treated cells compared to the control indicates radiosensitization.

Conclusion

This compound represents a significant advancement in the development of selective PARG inhibitors. Its binding mode, characterized by specific interactions within the adenine-binding pocket of the PARG active site, provides a clear rationale for its potency and a foundation for the design of next-generation inhibitors. The experimental protocols detailed in this guide offer a comprehensive framework for the in-depth characterization of this compound and other PARG inhibitors, from initial in vitro screening to the assessment of cellular activity and therapeutic potential. This information is crucial for researchers and drug development professionals working to translate the promise of PARG inhibition into effective clinical therapies.

References

- 1. pnas.org [pnas.org]

- 2. researchgate.net [researchgate.net]

- 3. Selective small molecule PARG inhibitor causes replication fork stalling and cancer cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Selective small molecule PARG inhibitor causes replication fork stalling and cancer cell death (Journal Article) | OSTI.GOV [osti.gov]

- 6. PARG-deficient tumor cells have an increased dependence on EXO1/FEN1-mediated DNA repair - PMC [pmc.ncbi.nlm.nih.gov]

- 7. invivochem.com [invivochem.com]

- 8. Intrinsic PARG inhibitor sensitivity is mimicked by TIMELESS haploinsufficiency and rescued by nucleoside supplementation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for JA2131 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Abstract

JA2131 is a potent and selective small molecule inhibitor of poly(ADP-ribose) glycohydrolase (PARG), a key enzyme in the DNA damage response (DDR) pathway. By inhibiting PARG, this compound induces the hyperPARylation of Poly(ADP-ribose) polymerase 1 (PARP1), leading to replication fork stalling, accumulation of DNA damage, and ultimately, cancer cell death. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on cell viability, apoptosis, and long-term survival.

Introduction

Poly(ADP-ribosyl)ation (PARylation) is a post-translational modification crucial for the regulation of various cellular processes, including DNA repair, replication, and transcription. This dynamic process is controlled by the opposing actions of PARPs, which synthesize poly(ADP-ribose) (PAR) chains, and PARG, which hydrolyzes them. In the context of DNA damage, PARP1 is rapidly activated and synthesizes PAR chains at damage sites, recruiting DNA repair factors. PARG is responsible for degrading these PAR chains, allowing the repair process to be completed and the machinery to be disassembled.

Inhibition of PARG disrupts this delicate balance, leading to the accumulation of PAR chains and the trapping of PARP1 on DNA. This results in "hyperPARylation," which can cause replication fork collapse, the formation of DNA double-strand breaks, and subsequent cell death, particularly in cancer cells that often have underlying defects in their DNA damage response pathways. This compound, with a half-maximal inhibitory concentration (IC50) of 0.4 µM for PARG, serves as a valuable tool to investigate the therapeutic potential of PARG inhibition.

Mechanism of Action of this compound

This compound competitively binds to the active site of PARG, preventing the hydrolysis of PAR chains from PARP1 and other acceptor proteins. This leads to an accumulation of PAR, a state of hyperPARylation. The persistent PAR chains trap PARP1 at sites of DNA damage, obstructing DNA replication and repair processes. This obstruction leads to the stalling and collapse of replication forks, the generation of cytotoxic DNA lesions, and the induction of apoptosis.

Caption: Mechanism of this compound action on the DNA damage response pathway.

Data Presentation

The following table summarizes the cytotoxic activity of this compound across various human cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) |

| PC3[1] | Prostate Cancer | 33.05[1] | 72[1] |

| A172[1] | Glioblastoma | 55.34[1] | 72[1] |

| MCF-7 | Breast Cancer | Colony formation suppressed at 10 µM[1] | 2 weeks |

| MDA-MB-231 | Breast Cancer | Colony formation suppressed at 10 µM[1] | 2 weeks |

| MRC-50 | Normal Lung Fibroblast | 132[1] | 72[1] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cultured cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Complete cell culture medium

-

96-well flat-bottom plates

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.

-

-

Treatment with this compound:

-

Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to test is 0.1 µM to 100 µM.

-

Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

-

Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

-

-

Solubilization and Measurement:

-

Carefully aspirate the medium containing MTT.

-

Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of blank wells (medium and MTT only) from all readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control:

-

% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

-

Plot the percentage of viability against the concentration of this compound to determine the IC50 value.

-

Western Blot Analysis for PARP1 and PAR

This protocol is to detect the levels of PARP1 and the accumulation of PAR chains (hyperPARylation) in cells treated with this compound.

Materials:

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-PARP1

-

Mouse anti-PAR

-

Rabbit or mouse anti-β-actin (loading control)

-

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) for a specified time (e.g., 2, 6, 24 hours). Include a vehicle control.

-

Wash cells with ice-cold PBS and lyse them in 100-200 µL of lysis buffer.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

-

Run the gel to separate the proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-PARP1, anti-PAR) diluted in blocking buffer overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Apply the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

Re-probe the membrane with an antibody against a loading control protein (e.g., β-actin) to ensure equal protein loading.

-

Apoptosis Assay (Annexin V-FITC Staining)

This protocol is for the detection of apoptosis in cells treated with this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

6-well plates

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and treat with desired concentrations of this compound for a specific time (e.g., 24 or 48 hours). Include a vehicle control.

-

-

Cell Harvesting:

-

Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.

-

Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

-

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer provided in the kit at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer within one hour of staining.

-

FITC (Annexin V) is detected in the FL1 channel and PI in the FL2 or FL3 channel.

-

The cell populations can be distinguished as follows:

-

Viable cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Necrotic cells: Annexin V-negative, PI-positive (less common)

-

-

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate a typical experimental workflow for evaluating this compound and the signaling pathway leading to apoptosis.

Caption: A typical experimental workflow for testing the effects of this compound.

Caption: Signaling pathway of this compound-induced apoptosis.

References

Application Notes and Protocols: Determining the Working Concentration of JA2131 for In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

JA2131 is a potent and selective small molecule inhibitor of Poly(ADP-ribose) glycohydrolase (PARG).[1][2] PARG is a key enzyme in the DNA damage response (DDR) pathway, responsible for hydrolyzing poly(ADP-ribose) (PAR) chains synthesized by Poly(ADP-ribose) polymerases (PARPs).[1][3] By inhibiting PARG, this compound leads to the accumulation of PAR, hyperPARylation of PARP1, replication fork stalling, and ultimately, cancer cell death.[2][4][5][6] This mechanism of action makes this compound a promising therapeutic agent, particularly in cancers with inherent DNA repair deficiencies.[1][3]

These application notes provide a comprehensive guide for determining the optimal working concentration of this compound for various in vitro studies. The protocols outlined below are designed to assess its cytotoxic effects, impact on cell proliferation, and its mechanism of action in cancer cell lines.

Data Presentation: In Vitro Efficacy of this compound

The following table summarizes the reported in vitro activity of this compound across different assays and cell lines. This data serves as a starting point for designing experiments to determine the working concentration in your specific model system.

| Parameter | Cell Line | Concentration/IC50 | Exposure Time | Assay Type | Reference |

| PARG Inhibition (biochemical) | Purified hPARG | IC50: 0.4 µM | N/A | Biochemical Assay | [2] |

| Cytotoxicity | PC3 (Prostate Cancer) | IC50: 33.05 µM | 72 hours | Cell Viability Assay | [2] |

| Cytotoxicity | A172 (Glioblastoma) | IC50: 55.34 µM | 72 hours | Cell Viability Assay | [2] |

| Cytotoxicity | MRC-5 (Normal Fibroblast) | IC50: 132 µM | 72 hours | Cell Viability Assay | [2] |

| Colony Formation Inhibition | MCF-7 (Breast Cancer) | 10 µM | 2 weeks | Clonogenic Assay | [2] |

| Colony Formation Inhibition | PC3 (Prostate Cancer) | 10 µM | 2 weeks | Clonogenic Assay | [2] |

| Colony Formation Inhibition | MDA-MB-231 (Breast Cancer) | 10 µM | 2 weeks | Clonogenic Assay | [2] |

| PARP1 HyperPARylation | PC3 (Prostate Cancer) | 10 µM | 1-2 hours | Western Blot | [2][5] |

| Replication Fork Stalling | HeLa (Cervical Cancer) | 10 µM | 2 hours | N/A | [2] |

| Radiation Sensitization | PC3, MDA-MB-231, MCF-7 | 10 µM | 2 hours (pre-treatment) | Clonogenic Assay | [4][6] |

Experimental Protocols

Prior to conducting experiments, it is crucial to properly dissolve and store this compound. This compound is typically supplied as a solid powder and can be dissolved in DMSO to prepare a stock solution. For in vitro experiments, the final DMSO concentration in the cell culture media should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

Protocol 1: Determining the IC50 Value using a Cell Viability Assay (e.g., MTS/MTT)

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound, a key parameter for assessing its cytotoxic potential.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well cell culture plates

-

MTS or MTT reagent

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. A typical starting range based on the available data would be from 0.1 µM to 100 µM.[2] Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

-

Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

-

Incubation: Incubate the plate for a desired period, typically 72 hours, to assess cytotoxicity.[2]

-

Viability Assessment: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Assessing Long-Term Effects using a Clonogenic Survival Assay

This assay evaluates the ability of single cells to form colonies after treatment with this compound, providing insight into its long-term cytostatic or cytotoxic effects.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution

-

6-well cell culture plates

-

Crystal Violet staining solution (e.g., 0.5% crystal violet in 25% methanol)

Procedure:

-

Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., a range around the IC50 value and a concentration of 10 µM as a starting point) for a defined period (e.g., 24 hours).[2] Include a vehicle control.

-

Recovery: After the treatment period, remove the medium containing this compound, wash the cells with PBS, and add fresh complete medium.

-

Colony Formation: Incubate the plates for 10-14 days, allowing colonies to form.[7]

-

Staining: Wash the colonies with PBS, fix them with methanol, and stain with Crystal Violet solution.

-

Quantification: Count the number of colonies (typically defined as a cluster of ≥50 cells). Calculate the plating efficiency and survival fraction for each treatment condition.

Protocol 3: Evaluating Target Engagement via Western Blot for PARP1 HyperPARylation

This protocol is used to confirm that this compound is engaging its target in cells by observing the hyperPARylation of PARP1.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution

-

Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels, transfer apparatus, and membranes

-

Primary antibodies: anti-PAR, anti-PARP1, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere. Treat the cells with this compound (e.g., 10 µM) or vehicle control for a short duration (e.g., 1-2 hours).[2][5] To induce PARP activity, consider treating cells with a DNA damaging agent (e.g., H₂O₂ or ionizing radiation) in the presence or absence of this compound.[5][6]

-

Cell Lysis: Harvest the cells and lyse them using the appropriate lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

Western Blotting:

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer.

-

Incubate the membrane with the primary antibody against PAR overnight at 4°C. The hyperPARylated PARP1 will appear as a high molecular weight smear.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Probe the same membrane for total PARP1 and a loading control to ensure equal protein loading.

-

Visualizations

Signaling Pathway of this compound Action

Caption: Mechanism of action of this compound leading to cancer cell death.

Experimental Workflow for Determining this compound Working Concentration

Caption: Workflow for determining the working concentration of this compound.

References

- 1. PARP and PARG inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. invivochem.com [invivochem.com]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Selective small molecule PARG inhibitor causes replication fork stalling and cancer cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro analysis of PARP inhibitor nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for JA2131 Treatment in PC3 and MCF-7 Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Introduction

JA2131 is a potent and selective small molecule inhibitor of Poly(ADP-ribose) glycohydrolase (PARG)[1][2]. PARG plays a critical role in the DNA damage response (DDR) by hydrolyzing poly(ADP-ribose) (PAR) chains, which are synthesized by Poly(ADP-ribose) polymerases (PARPs)[3][4]. Inhibition of PARG by this compound leads to the accumulation of PAR, hyperPARylation of PARP1, replication fork stalling, and ultimately, cancer cell death[1][2][3][4]. These characteristics make this compound a promising therapeutic agent for investigation in various cancer types.

These application notes provide detailed protocols for the treatment of human prostate cancer (PC3) and breast cancer (MCF-7) cell lines with this compound. The protocols cover cell culture, viability assessment, apoptosis analysis, cell cycle analysis, and investigation of protein expression changes via Western blotting.

Data Presentation

Table 1: Summary of this compound Effects on PC3 and MCF-7 Cells (Hypothetical Data)

| Parameter | PC3 Cells | MCF-7 Cells |

| Cell Viability (IC50, 72h) | 33.05 µM[2] | 10-50 µM (Estimated) |

| Apoptosis Induction | Concentration-dependent increase | Concentration-dependent increase |

| Cell Cycle Arrest | G2/M phase arrest | G2/M phase arrest |

| PARP1 HyperPARylation | Observed[4] | Expected |

Note: The IC50 value for MCF-7 cells is an estimate based on the effective concentrations observed in other cancer cell lines and should be experimentally determined.

Experimental Protocols

Cell Culture

1.1. PC3 Cell Culture

PC3 cells, derived from a bone metastasis of a grade IV prostatic adenocarcinoma, are androgen-independent[5][6][7].

-

Growth Medium: ATCC-formulated F-12K Medium (e.g., ATCC 30-2004) supplemented with 10% fetal bovine serum (FBS)[7]. Alternatively, RPMI-1640 medium with 10% FBS can be used[6][8].

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2[6][8].

-

Subculturing: When cells reach approximately 80-90% confluency, detach them using a solution of 0.25% Trypsin-EDTA[9]. Neutralize the trypsin with complete growth medium, centrifuge the cells, and resuspend them in fresh medium for plating. The recommended split ratio is typically 1:3 to 1:6.

1.2. MCF-7 Cell Culture

MCF-7 is a human breast adenocarcinoma cell line.

-

Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 0.01 mg/mL human recombinant insulin, and 10% FBS[10][11]. Some protocols also include 1% penicillin/streptomycin, 0.1 mM non-essential amino acids, and 1 mM sodium pyruvate[10].

-

Culture Conditions: Maintain at 37°C in a humidified incubator with 5% CO2[10][11].

-

Subculturing: When cells are 85-90% confluent, rinse with PBS and detach using 0.25% Trypsin-EDTA[10]. Neutralize with complete medium, pellet the cells by centrifugation at 125 x g for 5 minutes, and resuspend in fresh medium for subculturing[10]. A split ratio of 1:3 to 1:8 is common.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of viability[12].

-

Procedure:

-

Seed PC3 or MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight[13].

-

Treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO).

-

After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C[13][14][15].

-

Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals[12][13][15].

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution[15].

-

Measure the absorbance at a wavelength of 570-590 nm using a microplate reader[14].

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells[16].

-

Procedure:

-

Seed cells in 6-well plates and treat with this compound at the desired concentrations for the determined time.

-

Harvest the cells, including any floating cells from the supernatant, by trypsinization and centrifugation[16].

-

Wash the cells with cold PBS.

-

Resuspend the cell pellet in 1X Annexin V binding buffer[17].

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension[16][17].

-

Incubate the cells in the dark at room temperature for 15-20 minutes[17].

-

Analyze the samples by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive[16].

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses PI to stain DNA and determine the distribution of cells in different phases of the cell cycle[18][19][20].

-

Procedure:

-

Treat cells with this compound as described for the apoptosis assay.

-

Harvest and wash the cells with cold PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently, and store at 4°C for at least 2 hours[18][20].

-

Wash the fixed cells with PBS to remove the ethanol[18].

-

Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A[18][20].

-

Incubate in the dark for 15-30 minutes at room temperature or 37°C[18].

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

-

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample. In this context, it can be used to assess the levels of proteins involved in the DNA damage response and apoptosis.

-

Procedure:

-

After treatment with this compound, lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors[21][22].

-

Determine the protein concentration of the lysates using a BCA or Bradford assay[21].

-

Denature equal amounts of protein by boiling in Laemmli sample buffer[23].

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane[21][24][25].

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature or overnight at 4°C[22][25].

-

Incubate the membrane with primary antibodies against target proteins (e.g., PARP1, γH2AX, cleaved Caspase-3, and a loading control like β-actin or GAPDH) overnight at 4°C[21][24].

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature[21][24].

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system[21][24].

-

Mandatory Visualizations

Caption: Experimental workflow for this compound treatment.

Caption: this compound mechanism of action.

Caption: Logical flow of this compound's effects.

References

- 1. This compound | PARG inhibitor | Probechem Biochemicals [probechem.com]

- 2. invivochem.com [invivochem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. reprocell.com [reprocell.com]

- 6. PC3 Is a Cell Line Characteristic of Prostatic Small Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bcrj.org.br [bcrj.org.br]

- 8. pubcompare.ai [pubcompare.ai]

- 9. researchgate.net [researchgate.net]

- 10. mcf7.com [mcf7.com]

- 11. researchgate.net [researchgate.net]

- 12. broadpharm.com [broadpharm.com]

- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 17. kumc.edu [kumc.edu]

- 18. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 19. 4.7. Cell Cycle Analysis by Flow Cytometry [bio-protocol.org]

- 20. cancer.wisc.edu [cancer.wisc.edu]

- 21. origene.com [origene.com]

- 22. Western blot analysis of cell lines [bio-protocol.org]

- 23. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]

- 24. addgene.org [addgene.org]

- 25. Western blot protocol | Abcam [abcam.com]

JA2131 as a Radiosensitizer: Application Notes and Protocols for Preclinical Research

Introduction

JA2131 is a potent and selective small molecule inhibitor of Poly(ADP-ribose) glycohydrolase (PARG), a key enzyme in the DNA damage response (DDR) pathway.[1][2] PARG is responsible for hydrolyzing poly(ADP-ribose) (PAR) chains, which are synthesized by Poly(ADP-ribose) polymerases (PARPs) at sites of DNA damage. By inhibiting PARG, this compound leads to the accumulation of PAR chains, a state known as hyperPARylation.[1][3] This prolonged signaling cascade disrupts normal DNA repair processes, stalls DNA replication forks, and ultimately sensitizes cancer cells to the cytotoxic effects of ionizing radiation.[1][4][5] These application notes provide detailed protocols for utilizing this compound as a radiosensitizer in preclinical cancer research.

Mechanism of Action: PARG Inhibition-Induced Radiosensitization

Ionizing radiation (IR) induces a variety of DNA lesions, most critically DNA double-strand breaks (DSBs). In response, PARP1 is rapidly recruited to the damage site and synthesizes PAR chains on itself and other acceptor proteins. This PARylation serves as a scaffold to recruit DNA repair machinery. The timely removal of these PAR chains by PARG is crucial for the successful completion of DNA repair and the release of repair factors.

This compound inhibits PARG, trapping PAR chains at the damage site. This persistent PARylation is thought to:

-

Impede DNA Repair: The sustained presence of PAR chains can block the access of essential DNA repair enzymes to the lesion, thereby hindering pathways like base excision repair (BER) and single-strand break repair (SSBR).[5]

-

Stall Replication Forks: The accumulation of PAR chains at replication forks can cause them to stall and collapse, leading to the formation of more complex and lethal DNA damage.[4][5][6]

-

Induce Synthetic Lethality: In cancer cells with pre-existing defects in other DNA repair pathways (e.g., homologous recombination), the additional disruption of PARG-mediated repair by this compound can be synthetically lethal, especially in combination with DNA damaging agents like radiation.[4]

This disruption of the finely tuned DNA damage response ultimately enhances the cell-killing effects of radiation.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on published literature.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | IC50 | Reference |

|---|

| Human PARG | Enzymatic Assay | 0.4 µM |[1][2] |

Table 2: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | Assay Duration | IC50 | Reference |

|---|---|---|---|---|

| PC3 | Prostate Cancer | 72 hours | 33.05 µM | [2] |

| A172 | Glioblastoma | 72 hours | 55.34 µM | [2] |

| MRC-5 | Normal Lung Fibroblast | 72 hours | 132 µM |[2] |

Table 3: Effective Concentrations of this compound in Cell-Based Assays

| Cell Line(s) | Assay Type | This compound Concentration | Treatment Duration | Reference |